molecular formula C17H12N2S B1269378 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile CAS No. 519016-83-2

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile

Cat. No. B1269378
M. Wt: 276.4 g/mol
InChI Key: PHJJRYQRHWIEFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile and related compounds involves several key steps, including the use of Density Functional Theory (DFT) methods for theoretical calculations and experimental characterization through techniques like FT-IR and NMR. For instance, one study detailed the synthesis and characterization of a closely related compound, 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile, highlighting the mutual agreement between experimental data and quantum chemical calculations (Obu et al., 2021).

Molecular Structure Analysis

Crystal structure determination and analysis play a crucial role in understanding the molecular structure of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile derivatives. Studies have shown detailed molecular geometry through X-ray diffraction techniques, providing insights into the compound's structural characteristics and the spatial arrangement of its molecular components (Çoruh et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile derivatives have been explored through various studies, including their potential as antitubercular agents. For example, the compound's ability to bind with Mycobacterium tuberculosis proteins was compared to Isoniazid, a standard anti-tubercular drug, revealing its promising anti-tubercular activity (Obu et al., 2021).

Physical Properties Analysis

The physical properties, including Non Linear Optics (NLO) effects and electronic transport behavior, have been investigated to understand the compound's potential in applications like molecular switches. Studies have evaluated parameters like conductivity changes under different light conditions, indicating the compound's versatility in electronic applications (Farbodnia et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile derivatives, such as their interaction with various reagents and their behavior in chemical reactions, have been explored to synthesize novel compounds with specific characteristics and potential biological activities. For example, the synthesis of novel Schiff bases from related compounds demonstrated their antimicrobial activity, showcasing the broad application of these compounds in developing new therapeutic agents (Puthran et al., 2019).

Scientific Research Applications

Potential Anti-tubercular Agent

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile has been synthesized and characterized, revealing promising anti-tubercular activities. The compound showed greater binding affinities to Mycobacterium tuberculosis proteins than Isoniazid, a standard anti-tubercular drug, suggesting its potential as an anti-tubercular agent (Obu et al., 2021).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

The compound has been used as a precursor in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential applications in various fields due to their unique structural properties (El-Kashef et al., 2007).

Antimicrobial Activity

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile has been used to synthesize novel Schiff bases, which showed excellent in vitro antimicrobial activity. This highlights its role as a key intermediate in developing antimicrobial agents (Puthran et al., 2019).

Electronic and Photophysical Properties

The compound has been studied for its electronic, photophysical, and thermal properties, demonstrating its potential in materials science applications. Its electrochemical properties and photoluminescence characteristics are of particular interest (Yildiz et al., 2017).

X-ray Crystallography

X-ray crystallography studies have been conducted on derivatives of this compound, providing insights into its crystal structure and molecular interactions. Such studies are essential for understanding its potential applications in various scientific fields (Sharma et al., 2015).

Synthesis of Optoelectronic and Magnetic Materials

Recently, the compound has been used in synthesizing new ferrocene-containing thiophene derivatives, indicating its utility in developing optoelectronic and magnetic materials (Rodlovskaya et al., 2019).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile can be found online . It’s important to refer to these resources when handling the compound to ensure safe and appropriate use.

properties

IUPAC Name

2-amino-4-(4-phenylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJJRYQRHWIEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350061
Record name 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile

CAS RN

519016-83-2
Record name 2-Amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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